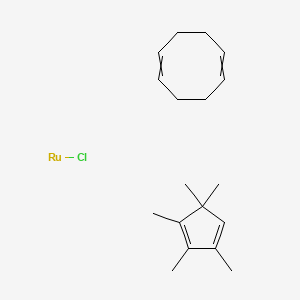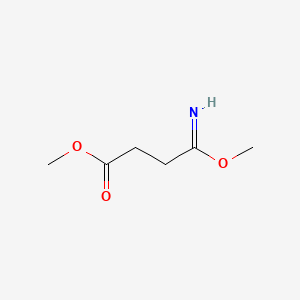
Butanoic acid, 4-imino-4-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-imino-4-methoxybutanoate is an organic compound with the molecular formula C6H11NO3. It is a derivative of butanoic acid and features both an imino and a methoxy functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-imino-4-methoxybutanoate can be synthesized through several methods. One common approach involves the reaction of 3-cyano-propionic acid methyl ester with methanol in the presence of a catalyst . The reaction typically requires controlled temperatures and specific pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of methyl 4-imino-4-methoxybutanoate often involves large-scale batch reactions. These processes are optimized for yield and efficiency, utilizing advanced catalytic systems and continuous monitoring of reaction parameters to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-imino-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 4-imino-4-methoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism by which methyl 4-imino-4-methoxybutanoate exerts its effects involves interactions with specific molecular targets. The imino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-imino-4-methoxybutanoate hydrochloride
- Methyl 4,4-difluoro-3-hydroxy-3-methoxybutanoate
- Methyl 4-(4-aminophenyl)-2-oxopyrrolidine-3-carboxylate
Uniqueness
Methyl 4-imino-4-methoxybutanoate is unique due to its combination of imino and methoxy functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
61324-61-6 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-imino-4-methoxybutanoate |
InChI |
InChI=1S/C6H11NO3/c1-9-5(7)3-4-6(8)10-2/h7H,3-4H2,1-2H3 |
InChI Key |
KLMSTTBNQABSFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


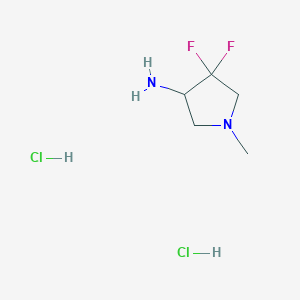
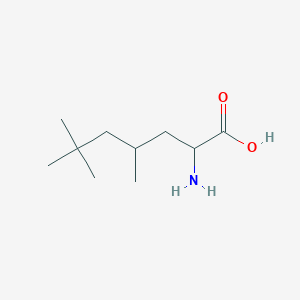
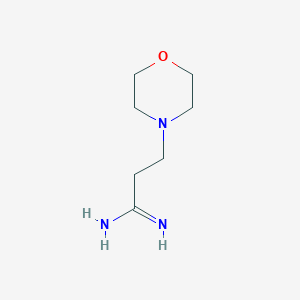
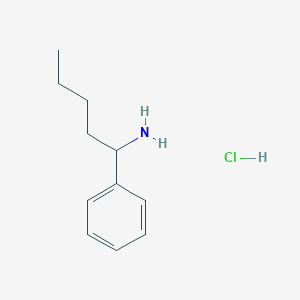
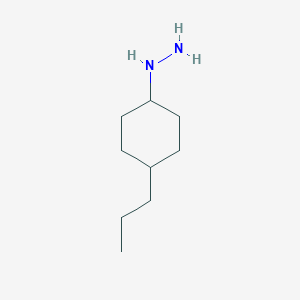
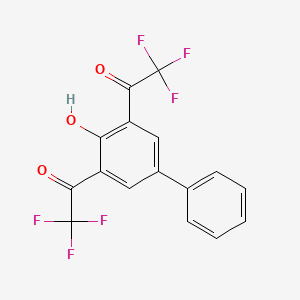

![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
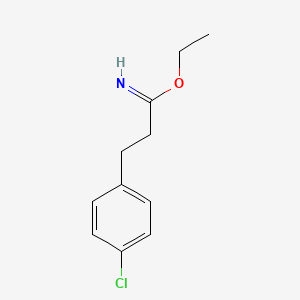
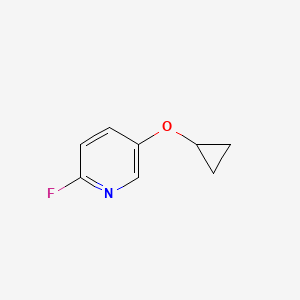

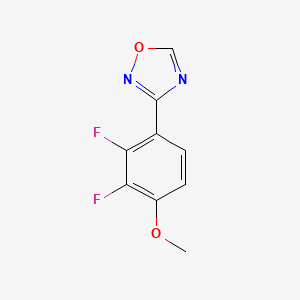
![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
